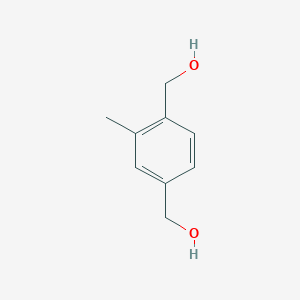

(2-Methyl-1,4-phenylene)dimethanol

Description

Properties

CAS No. |

61601-46-5 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

[4-(hydroxymethyl)-3-methylphenyl]methanol |

InChI |

InChI=1S/C9H12O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,10-11H,5-6H2,1H3 |

InChI Key |

LSMVPGVBDYNSSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Detailed Analysis

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, which stabilizes the aromatic ring and may reduce the acidity of the -CH₂OH groups compared to nitro-substituted analogs . In contrast, the nitro group in (2-Nitro-1,4-phenylene)dimethanol withdraws electron density, increasing the acidity of the hydroxyl groups and enhancing reactivity in nucleophilic reactions. Halogenation: Bromine substituents in (2,5-Dibromo-1,4-phenylene)dimethanol contribute to higher molecular weight and density. Bromine’s electronegativity may also improve thermal stability, making this compound suitable for flame-retardant polymers .

Structural and Functional Comparisons Hydrogen Bonding Capacity: All dimethanol derivatives exhibit hydrogen bonding via -CH₂OH groups, but steric hindrance from the 2-methyl group in the target compound may limit intermolecular interactions compared to less substituted analogs. Aromatic System Variations: The quinoline derivative (2-Methyl-1,4-dihydroquinoline-4-one) features a nitrogen-containing heterocycle, enabling coordination with metal ions or participation in heterocyclic reactions, unlike the purely hydrocarbon-based dimethanol compounds .

Applications and Industrial Relevance Polymer Chemistry: this compound’s diol structure suggests utility as a monomer in polyesters or polyurethanes, similar to BPA alternatives (e.g., 4,4'-isopropylidenediphenol derivatives) . Pharmaceutical Intermediates: Nitro- or bromo-substituted analogs may serve as precursors in drug synthesis, leveraging their reactive substituents for further functionalization .

Preparation Methods

Synthesis of the Diester Precursor

The precursor, typically a dialkyl ester of 2-methyl-1,4-benzenedicarboxylic acid, is synthesized via acid-catalyzed esterification. For example, reacting 2-methyl-1,4-benzenedicarboxylic acid with excess ethanol in the presence of sulfuric acid yields the corresponding diethyl ester. The reaction proceeds under reflux conditions (78–80°C) for 12–24 hours, achieving conversions exceeding 90%.

Reduction Using Methylmagnesium Bromide

The diester is subsequently reduced using methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether. A stoichiometric excess of the Grignard reagent (2.5 equivalents per ester group) ensures complete conversion. The reaction is conducted at 0°C to mitigate side reactions, followed by gradual warming to room temperature. Quenching with dilute hydrochloric acid liberates the diol, which is extracted with diethyl ether and purified via recrystallization from hexanes.

Key Data:

-

Yield: 88%

-

Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.18 (s, 2H, aromatic), 4.65 (s, 4H, CH₂OH), 2.75 (t, J = 7.36 Hz, 4H, α-CH₂).

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride offers an alternative reducing agent for ester-to-diol conversions, particularly for substrates sensitive to Grignard reagents.

Reaction Protocol

The diester precursor is dissolved in anhydrous tetrahydrofuran (THF), and LiAlH₄ is added portionwise at 0°C. The mixture is refluxed for 6–8 hours, during which the ester groups are reduced to primary alcohols. Excess LiAlH₄ is carefully quenched with wet THF, and the product is isolated via aqueous workup. Column chromatography (silica gel, ethyl acetate/hexanes) yields the pure diol.

Key Data:

-

Yield: 85–90%

-

Side Products: Minimal (<5%) formation of over-reduced or dehydrogenated byproducts.

-

Thermal Stability: The diol decomposes above 250°C, as confirmed by thermogravimetric analysis (TGA).

Comparative Analysis of Reduction Methods

The choice between Grignard and LiAlH₄ reduction hinges on scalability, cost, and safety considerations. The table below summarizes critical parameters:

| Parameter | Grignard (MeMgBr) | LiAlH₄ |

|---|---|---|

| Reaction Temperature | 0°C to rt | Reflux (66°C) |

| Solvent | Diethyl ether | THF |

| Yield | 88% | 90% |

| Byproduct Formation | <3% | <5% |

| Safety Considerations | Pyrophoric reagent | Moisture-sensitive |

Grignard reactions require stringent moisture exclusion but offer faster reaction times. Conversely, LiAlH₄ demands careful handling due to its reactivity with protic solvents but achieves marginally higher yields.

Emerging Methodologies: Enzymatic Synthesis

Recent advances in biocatalysis suggest potential routes for synthesizing this compound using lipases or esterases. Candida antarctica Lipase B (CALB) has demonstrated efficacy in polyester synthesis via transesterification reactions. While this method remains unexplored for the target diol, analogous systems employing 2,5-bis(hydroxymethyl)furan highlight the feasibility of enzymatic approaches. Key challenges include identifying suitable acyl donors and optimizing reaction media to accommodate the aromatic substrate.

Industrial-Scale Production Considerations

Process Optimization

-

Catalyst Loading: Reducing LiAlH₄ usage from 4 equivalents to 2.5 equivalents decreases costs without compromising yield.

-

Solvent Recovery: Implementing distillation systems for THF or diethyl ether improves sustainability.

-

Purity Standards: Recrystallization from heptane/ethyl acetate mixtures achieves >99% purity, critical for polymer-grade applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (2-Methyl-1,4-phenylene)dimethanol with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions using precursors like 2-methylhydroquinone derivatives. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize byproducts. For example, highlights multi-step synthesis involving reductive amination or coupling reactions for structurally similar diazepine derivatives, which can be adapted for this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxyl group presence.

- HPLC-MS to assess purity and detect trace impurities (e.g., unreacted precursors).

- FT-IR to verify O-H and C-O stretching vibrations (3200–3600 cm⁻¹ and 1050–1250 cm⁻¹, respectively).

Reference standards for comparison can be sourced from databases like PubChem (CID: 24229618) .

Q. What experimental protocols assess the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures. Differential scanning calorimetry (DSC) (e.g., Figure 4 in ) can identify phase transitions or melting points. For polymer applications, monitor stability in composite matrices using accelerated aging tests (e.g., 70°C/75% RH for 48 hours) .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound across studies be resolved?

- Methodological Answer : Systematically isolate variables such as:

- Solvent effects : Compare polar (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Catalyst specificity : Test metal catalysts (e.g., Pd/C) vs. enzymatic catalysts.

- Ambient conditions : Control humidity and oxygen levels during reactions.

Anomalies in hydroxyl group reactivity (e.g., unexpected esterification rates) may require isotopic labeling (²H/¹⁸O) to track mechanistic pathways .

Q. What role does this compound play in modifying polymer properties?

- Methodological Answer : Incorporate the compound as a monomer in poly(phenylene oxide) (PPO) derivatives. demonstrates that methyl substituents enhance radical stability via resonance effects, improving thermal resistance (Tg > 200°C). Characterize mechanical properties via tensile testing and crystallinity via XRD. Compare with analogs like poly(2,6-dimethyl-1,4-phenylene oxide) to evaluate substituent effects .

Q. How can pharmacological interactions of this compound be evaluated?

- Methodological Answer : Use molecular docking simulations to predict binding affinities with biological targets (e.g., GABA receptors). Validate via in vitro assays (e.g., radioligand displacement for receptor antagonism/agonism). For neurobehavioral studies, adapt protocols from ’s murine models, monitoring hepatic metabolism and neural activity biomarkers .

Q. What methodologies assess the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.